molecular formula C17H21N3O3 B2388869 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide CAS No. 921791-38-0

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide

Cat. No.: B2388869
CAS No.: 921791-38-0
M. Wt: 315.373
InChI Key: JUIUXITUMJPCPF-UHFFFAOYSA-N
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Description

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyridazine ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    N-Alkylation: The N-(2-methylpropyl) group is introduced by reacting the intermediate with 2-methylpropylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but common targets include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound may exhibit unique biological activities or improved pharmacokinetic properties, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

4-methoxy-1-(4-methylphenyl)-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11(2)10-18-17(22)16-14(23-4)9-15(21)20(19-16)13-7-5-12(3)6-8-13/h5-9,11H,10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIUXITUMJPCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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